molecular formula C18H21Cl2N3O4S B4356307 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE

Cat. No.: B4356307
M. Wt: 446.3 g/mol
InChI Key: NPHZMMKRGJWGET-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4,6-dimethyl-2-oxo-1(2H)-pyridine to form the benzamide.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced by reacting the intermediate with diethylamine in the presence of a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-[(methylamino)sulfonyl]-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)benzamide
  • 2,4-dichloro-5-[(ethylamino)sulfonyl]-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)benzamide
  • 2,4-dichloro-5-[(propylamino)sulfonyl]-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)benzamide

Uniqueness

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the diethylamino group, in particular, can influence its biological activity and chemical behavior, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-(2,4-dimethyl-6-oxopyridin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O4S/c1-5-22(6-2)28(26,27)16-9-13(14(19)10-15(16)20)18(25)21-23-12(4)7-11(3)8-17(23)24/h7-10H,5-6H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHZMMKRGJWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NN2C(=CC(=CC2=O)C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE
Reactant of Route 3
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE
Reactant of Route 6
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE

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